2-(4-Chlorobenzyl)naphthalene

Descripción general

Descripción

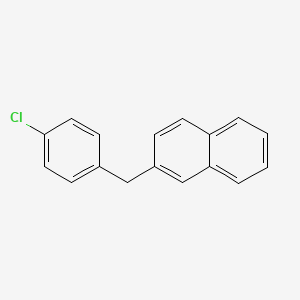

2-(4-Chlorobenzyl)naphthalene: is an organic compound with the molecular formula C₁₇H₁₃Cl It consists of a naphthalene ring system substituted with a 4-chlorobenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Chlorobenzyl)naphthalene involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For this compound, the reaction might involve coupling 4-chlorobenzylboronic acid with 2-bromonaphthalene under mild conditions .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-(4-Chlorobenzyl)naphthalene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its fully saturated analogs.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products:

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of fully saturated analogs

Substitution: Formation of halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Chemistry: 2-(4-Chlorobenzyl)naphthalene is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

Biology and Medicine:

Industry: In the materials science industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action for 2-(4-Chlorobenzyl)naphthalene in chemical reactions typically involves the interaction of its aromatic rings with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-rich naphthalene ring can attract electrophiles, leading to substitution at specific positions on the ring.

Comparación Con Compuestos Similares

- 1-(4-Chlorobenzyl)naphthalene

- 2-(4-Methylbenzyl)naphthalene

- 2-(4-Bromobenzyl)naphthalene

Comparison: 2-(4-Chlorobenzyl)naphthalene is unique due to the presence of the 4-chlorobenzyl group, which can influence its reactivity and physical properties Compared to 1-(4-Chlorobenzyl)naphthalene, the position of the chlorobenzyl group on the naphthalene ring can lead to different reactivity patterns and applications

Actividad Biológica

2-(4-Chlorobenzyl)naphthalene, with the CAS number 3042-67-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, and summarizes key research findings and case studies.

Chemical Structure

The compound consists of a naphthalene backbone substituted with a 4-chlorobenzyl group. Its molecular formula is , which influences its interaction with biological systems.

Anticancer Properties

Research indicates that derivatives of naphthalene, including this compound, exhibit significant anticancer activity. A study by Kaur et al. (2020) demonstrated that naphthalene-based compounds can induce apoptosis in cancer cells and arrest the cell cycle at various phases. The compound 6a, a naphthalene derivative, showed remarkable cytotoxic effects against MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance therapeutic efficacy .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | Data Not Available | Induces apoptosis, cell cycle arrest |

| 6a | MDA-MB-231 | <10 | Apoptosis induction |

| 6b | HeLa | <15 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have also been explored. A study found that certain naphthalene compounds exhibited significant antibacterial activity against various strains of bacteria. The presence of halogen substituents, such as chlorine, enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial pathogens .

Table 2: Antimicrobial Activity Overview

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Data Not Available |

| Naphthalene derivative X | E. coli | <20 µg/mL |

| Naphthalene derivative Y | Pseudomonas aeruginosa | <15 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Interaction : It could bind to specific receptors on cell membranes, altering signal transduction pathways.

- Gene Expression Modulation : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the cytotoxic effects of several naphthalene derivatives, including those similar to this compound. The results indicated that these compounds could effectively reduce tumor growth in vivo without significant toxicity to major organs at therapeutic doses . -

Antimicrobial Efficacy :

In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of resistant bacterial strains. The findings suggested that compounds with chlorinated aromatic groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl/c18-17-9-6-13(7-10-17)11-14-5-8-15-3-1-2-4-16(15)12-14/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDVCQAMBVDOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.